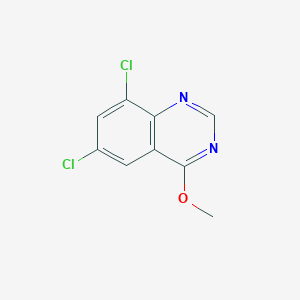
6,8-Dichloro-4-methoxyquinazoline
概要
説明
6,8-Dichloro-4-methoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that consist of a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a methoxy group at the 4th position on the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-methoxyquinazoline typically involves the chlorination of 4-methoxyquinazoline. One common method includes the reaction of 4-methoxyquinazoline with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 6th and 8th positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6,8-Dichloro-4-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex quinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines with different functional groups.
Oxidation Reactions: Quinazoline N-oxides.
Reduction Reactions: Dihydroquinazolines.
科学的研究の応用
6,8-Dichloro-4-methoxyquinazoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6,8-Dichloro-4-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By binding to the active site of these enzymes, this compound can prevent the phosphorylation of key proteins, thereby disrupting signaling pathways that promote cancer cell growth and survival .
類似化合物との比較
Similar Compounds
4-Methoxyquinazoline: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
6,8-Dichloroquinazoline: Lacks the methoxy group, which may affect its solubility and biological activity.
4,6-Dichloroquinazoline: Similar structure but different substitution pattern, leading to variations in reactivity and biological properties.
Uniqueness
6,8-Dichloro-4-methoxyquinazoline is unique due to the specific arrangement of chlorine and methoxy groups on the quinazoline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
6,8-dichloro-4-methoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-9-6-2-5(10)3-7(11)8(6)12-4-13-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJUPPHBYCPSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















